1H-Indole-1-propylamine, 2,3-dihydro-N,N-diethyl-3-methyl-3-phenyl-, dihydrochloride

Catalog No.
S14288288
CAS No.
37126-63-9
M.F
C22H32Cl2N2
M. Wt
395.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indole-1-propylamine, 2,3-dihydro-N,N-diethyl-3...

CAS Number

37126-63-9

Product Name

1H-Indole-1-propylamine, 2,3-dihydro-N,N-diethyl-3-methyl-3-phenyl-, dihydrochloride

IUPAC Name

diethyl-[3-(3-methyl-3-phenyl-1,2-dihydroindol-1-ium-1-yl)propyl]azanium;dichloride

Molecular Formula

C22H32Cl2N2

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C22H30N2.2ClH/c1-4-23(5-2)16-11-17-24-18-22(3,19-12-7-6-8-13-19)20-14-9-10-15-21(20)24;;/h6-10,12-15H,4-5,11,16-18H2,1-3H3;2*1H

InChI Key

HNRGNYGYOXOSFY-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCC[NH+]1CC(C2=CC=CC=C21)(C)C3=CC=CC=C3.[Cl-].[Cl-]

1H-Indole-1-propylamine, 2,3-dihydro-N,N-diethyl-3-methyl-3-phenyl-, dihydrochloride is a complex organic compound characterized by its unique indole structure combined with a propylamine side chain. Its molecular formula is C22H32Cl2NC_{22}H_{32}Cl_2N, and it is often used in various chemical and biological research contexts. The compound features a dihydrochloride form, indicating the presence of two hydrochloride groups that enhance its solubility in water and other solvents, making it suitable for laboratory applications .

Typical of amines and indoles, including:

  • N-Alkylation: The nitrogen atom in the propylamine moiety can undergo alkylation reactions, allowing for the introduction of various alkyl groups.
  • Electrophilic Aromatic Substitution: The indole ring can react with electrophiles, leading to substitution at the 2 or 3 positions, which can modify its biological activity.
  • Acid-Base Reactions: As a basic amine, it can react with acids to form salts, which is relevant for its dihydrochloride form.

These reactions are essential for synthesizing derivatives that may exhibit altered pharmacological properties.

Research indicates that compounds similar to 1H-Indole-1-propylamine have significant biological activities, particularly in neuropharmacology. They may interact with neurotransmitter systems, potentially influencing serotonin and dopamine pathways. Specific studies suggest that such compounds could have implications in treating mood disorders or as potential anxiolytics due to their ability to modulate neurotransmitter levels .

The synthesis of 1H-Indole-1-propylamine, 2,3-dihydro-N,N-diethyl-3-methyl-3-phenyl-, dihydrochloride typically involves multi-step organic reactions:

  • Formation of the Indole Core: This may be achieved through cyclization reactions involving appropriate precursors such as phenylalanine derivatives.
  • Introduction of the Propylamine Side Chain: This step often involves reductive amination or alkylation techniques.
  • Dihydrochloride Salt Formation: The final step includes reacting the base form of the compound with hydrochloric acid to yield the dihydrochloride salt.

These methods ensure high yields and purity suitable for research applications .

1H-Indole-1-propylamine, 2,3-dihydro-N,N-diethyl-3-methyl-3-phenyl-, dihydrochloride finds applications in:

  • Pharmaceutical Research: As a lead compound for developing new drugs targeting central nervous system disorders.
  • Chemical Biology: In studies exploring receptor interactions and signaling pathways.
  • Synthetic Chemistry: As an intermediate in synthesizing more complex organic molecules.

Its diverse applications stem from its structural properties and biological activity.

Interaction studies are crucial for understanding how this compound affects biological systems. Research has indicated that it may interact with various receptors, including serotonin receptors (specifically 5-HT receptors) and dopamine receptors. These interactions can lead to significant pharmacological effects, influencing mood and behavior in experimental models .

Additionally, studies on its binding affinity and efficacy compared to known ligands provide insights into its potential therapeutic uses.

Several compounds share structural similarities with 1H-Indole-1-propylamine, 2,3-dihydro-N,N-diethyl-3-methyl-3-phenyl-, dihydrochloride. Here are some notable comparisons:

Compound NameStructural FeaturesBiological Activity
1H-Indole-3-propanamineContains an indole core with a propanamine side chainPotentially neuroactive
N,N-DiethyltryptamineTryptamine derivative with ethyl groupsKnown psychedelic effects
Tryptophan derivativesAmino acid precursor with varied substitutionsPrecursor to serotonin

Uniqueness

The uniqueness of 1H-Indole-1-propylamine lies in its specific combination of the indole structure with a propylamine side chain and additional methyl and phenyl groups. This configuration may enhance its selectivity and potency at certain receptors compared to similar compounds .

Palladium-Mediated C–H Arylation Strategies

Palladium-catalyzed C–H activation has emerged as a cornerstone for functionalizing indole derivatives. For the target compound, introducing the 3-phenyl group on the 2,3-dihydroindole skeleton necessitates regioselective arylation at the C3 position. Traditional methods for indole arylation focused on C2 and C3 positions via directing groups or inherent electronic bias. However, the 2,3-dihydroindole system presents unique challenges due to partial saturation, which alters electron density and steric accessibility.

Recent innovations leverage phosphinoyl directing groups paired with pyridine-type ligands to overcome these limitations. For instance, Pd(OAc)₂ catalyzes coupling between 2,3-dihydroindole derivatives and arylboronic acids, achieving C3 arylation with >90% selectivity. The phosphinoyl group coordinates Pd, directing it to the C3 position, while the pyridine ligand stabilizes the transition state. This method avoids pre-functionalization of the indole core, streamlining synthesis. Key parameters include:

ParameterOptimal ConditionImpact on Yield
Ligand4-MethoxypyridineIncreases to 85%
SolventTolueneMaximizes rate
Temperature100°CBalances speed/selectivity

This approach enables efficient installation of the 3-phenyl group, critical for the target molecule’s architecture.

Lithium Dialkylamide-Based Directed Metalation Approaches

Functionalizing the N-propylamine side chain demands precise lithiation at benzylic positions. Heteroatom-promoted lateral lithiation, using lithium dialkylamides like LDA, allows selective deprotonation adjacent to directing groups. For the target compound, the N,N-diethylamine moiety serves as a directing group, coordinating lithium and enhancing acidity at the benzylic carbon (C1 of the propyl chain).

The mechanism involves two pathways:

  • Coordination-controlled lithiation: LDA coordinates to the diethylamine’s nitrogen, directing deprotonation to the adjacent benzylic hydrogen.
  • Inductive effects: The electron-withdrawing nature of the ammonium group acidifies the benzylic position, favoring lithiation.

This dual mechanism ensures high selectivity for functionalizing the propylamine side chain. Subsequent quenching with electrophiles (e.g., methyl iodide) introduces the 3-methyl group. Notably, competing ring metalation is suppressed by using non-polar solvents (hexane) and low temperatures (−78°C).

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

394.1942544 g/mol

Monoisotopic Mass

394.1942544 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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